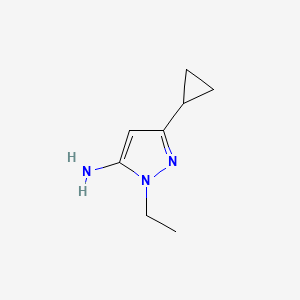

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Description

Significance of the Pyrazole (B372694) Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in the design of modern pharmaceuticals. Its metabolic stability makes it a desirable component in drug candidates, as it is less susceptible to breakdown by enzymes in the body, potentially leading to a longer duration of action. The pyrazole ring can also act as a bioisostere for other chemical groups, meaning it can replace them without significantly altering the molecule's biological activity, a useful strategy for optimizing drug properties. This versatility has allowed medicinal chemists to incorporate the pyrazole scaffold into a vast number of compounds with diverse pharmacological activities.

Overview of Therapeutic Applications of Pyrazole-Containing Compounds

The therapeutic landscape of pyrazole-containing drugs is remarkably broad. These compounds have been successfully developed as treatments for a multitude of conditions. In the field of oncology, several kinase inhibitors incorporating a pyrazole ring are used to treat various cancers. Beyond cancer, pyrazole derivatives have been approved for treating viral infections like HIV, managing pulmonary hypertension, and addressing inflammatory conditions. The wide-ranging applications of these compounds underscore the importance of the pyrazole scaffold in addressing significant unmet medical needs.

| Therapeutic Area | Examples of Pyrazole-Containing Drugs |

| Oncology | Kinase inhibitors for various cancers |

| Infectious Diseases | Antiviral agents (e.g., for HIV) |

| Cardiovascular | Treatments for pulmonary hypertension |

| Inflammation | Anti-inflammatory drugs |

| Erectile Dysfunction | Phosphodiesterase-5 inhibitors |

Rationale for Research on 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine and Related Pyrazole-5-amines

The specific focus on this compound stems from the strategic combination of its structural features, each contributing to its potential as a valuable precursor in drug development.

The 5-amino-pyrazole core is a key pharmacophore known for its role in kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The amino group at the 5-position can form critical hydrogen bonds with the target kinase, a key interaction for potent inhibition.

The cyclopropyl (B3062369) group at the 3-position is another important feature. In drug design, the incorporation of a cyclopropyl ring is a well-established strategy to enhance a molecule's metabolic stability and potency. This small, rigid ring can protect adjacent chemical bonds from enzymatic degradation and can also help to lock the molecule into a more favorable conformation for binding to its biological target.

Finally, the ethyl group at the 1-position of the pyrazole ring provides a point for further chemical modification, allowing for the synthesis of a diverse library of related compounds. This is a crucial aspect of drug discovery, as it enables the fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and safety.

While direct and detailed research findings on this compound itself are limited in publicly available literature, its structural components strongly suggest its utility as a valuable intermediate. A patent for 3(5)-amino-pyrazole derivatives has highlighted their potential as antitumor agents, and studies on related 3-amino-1H-pyrazole-based kinase inhibitors have utilized a similar cyclopropyl-substituted aminopyrazole as a starting material. nih.gov This indicates a clear rationale for the synthesis and exploration of this compound in the quest for new and improved therapeutics, particularly in the area of oncology and other diseases driven by aberrant kinase activity. The compound serves as a platform for generating more complex molecules, such as pyrazolo[1,5-a]pyrimidines, which are also being investigated as potent kinase inhibitors. rsc.orgnih.govresearchgate.netias.ac.in

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-ethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOWQNCPKAFDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649475 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172505-99-5 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopropyl 1 Ethyl 1h Pyrazol 5 Amine and Its Analogues

Conventional Synthetic Approaches for Pyrazole-5-amines

Traditional methods for the synthesis of pyrazole-5-amines have long been established, primarily relying on the construction of the pyrazole (B372694) ring through cyclocondensation and cycloaddition reactions. These foundational approaches are versatile and continue to be widely employed.

The most prevalent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. acs.org For the synthesis of pyrazole-5-amines, β-ketonitriles are the most commonly used 1,3-dielectrophilic equivalents. beilstein-journals.orgnih.gov This reaction involves the nucleophilic attack of the hydrazine onto the carbonyl and nitrile groups of the β-ketonitrile, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The general mechanism proceeds via the initial reaction of the more nucleophilic nitrogen of the substituted hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization involving the attack of the second nitrogen atom on the nitrile group. This pathway ultimately leads to the formation of the desired 5-aminopyrazole isomer. The regioselectivity of the cyclocondensation can be influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound. mdpi.com For instance, the reaction of ethylhydrazine (B1196685) with a cyclopropyl-substituted β-ketonitrile would be a direct route to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine.

A variety of 1,3-dicarbonyl compounds and their equivalents can be utilized in these reactions, including β-diketones, β-ketoesters, and enaminones. acs.orgmdpi.combeilstein-journals.org The reaction conditions for these condensations typically involve refluxing in a suitable solvent such as ethanol (B145695), often with acid or base catalysis to facilitate the reaction.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Substituted Hydrazine | β-Ketonitrile | Pyrazole-5-amine | beilstein-journals.org |

| Substituted Hydrazine | 1,3-Diketone | Substituted Pyrazole | mdpi.com |

| Substituted Hydrazine | Enaminone | Substituted Pyrazole | beilstein-journals.org |

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide another fundamental route to the pyrazole nucleus. acs.org This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. rsc.orgnih.gov

For the synthesis of pyrazoles, the reaction of a diazoalkane with an alkyne is a classic example. The regioselectivity of this cycloaddition can be a challenge, often leading to a mixture of isomers. However, the use of α,β-unsaturated carbonyl compounds as dipolarophiles can offer better control over the regiochemical outcome. While not as direct for the synthesis of 5-aminopyrazoles as cyclocondensation with β-ketonitriles, cycloaddition strategies are valuable for accessing a wide range of substituted pyrazoles that can be further functionalized. beilstein-journals.org Catalyst-free cycloaddition of diazo compounds to alkynes can be achieved by heating, and under solvent-free conditions, can afford pyrazole products in high yields without the need for extensive purification. rsc.org

Advanced Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of pyrazole derivatives. These advanced strategies often lead to higher yields, shorter reaction times, and a reduced environmental footprint compared to conventional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazole-5-amines. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and purer products. lew.robeilstein-journals.org

A notable example is the microwave-mediated synthesis of 1-aryl-1H-pyrazole-5-amines, where a mixture of an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) and an aryl hydrazine is heated in a microwave reactor. nih.govyoutube.com These reactions are often carried out in water or 1 M HCl, highlighting the potential for greener reaction conditions. nih.govlew.ro The process is efficient in both time and resources, with typical isolated yields ranging from 70-90%. nih.gov

| Reaction | Conditions | Time | Yield | Reference |

| Arylhydrazine + 3-Aminocrotononitrile | 1 M HCl, 150 °C, Microwave | 10-15 min | 70-90% | nih.govyoutube.com |

| 5-aminopyrazole + β-ketonitriles + aldehydes | Acetic acid, Microwave | 20 min | High | beilstein-journals.org |

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize the environmental impact of chemical processes. nih.govbenthamdirect.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods. researchgate.netthieme-connect.com

Water has been explored as a green solvent for the synthesis of pyrazoles, offering an alternative to volatile organic solvents. thieme-connect.com Multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, are also a cornerstone of green chemistry as they reduce the number of synthetic steps and waste generation. researchgate.net The synthesis of pyrano[2,3-c]pyrazoles, for instance, has been achieved through a one-pot multicomponent condensation under ultrasonic irradiation, with the catalyst being recoverable and reusable. researchgate.net Furthermore, solvent-free reaction conditions, often coupled with microwave or ultrasound irradiation, represent another significant green synthetic strategy. benthamdirect.comresearchgate.net

Transition-metal catalysis has opened up new avenues for the synthesis and functionalization of pyrazoles. researchgate.netrsc.org While the direct metal-catalyzed synthesis of the pyrazole-5-amine core is less common than cyclocondensation, metal catalysts play a crucial role in the subsequent functionalization of the pyrazole ring through C-H activation and cross-coupling reactions. researchgate.netrsc.org

However, some metal-catalyzed methods for the construction of the pyrazole ring have been developed. For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org In some instances, copper catalysts have been employed in three-component syntheses to produce 1,3-substituted pyrazoles. beilstein-journals.org Mechanistic studies suggest that these reactions can proceed through an initial cyclization followed by a metal-catalyzed coupling step. beilstein-journals.org The use of metal catalysts can offer high regioselectivity and functional group tolerance under mild reaction conditions. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize highly substituted pyrazole derivatives in a single step, minimizing waste and simplifying purification processes. These reactions involve the combination of three or more starting materials to form a complex product that incorporates substantial portions of all the initial reactants.

For the synthesis of 5-aminopyrazole cores, a common MCR involves the condensation of a hydrazine derivative, a β-ketonitrile, and often another component like an aldehyde or ketone. For instance, the three-component reaction of phenyl hydrazine, aldehydes, and malononitrile (B47326) in an aqueous medium using a catalyst like sodium p-toluene sulfonate has been reported for the rapid synthesis of multisubstituted 5-amino pyrazoles. bldpharm.com Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized through a multicomponent reaction of 1-aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones, and aryl aldehydes. organic-chemistry.orgnih.gov

Another notable MCR approach is the [2+2+1] synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes, which proceeds via an oxidation-induced N-N bond coupling. nih.gov This method avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step. Furthermore, domino reactions involving arylglyoxals and pyrazol-5-amines can selectively yield complex fused heterocyclic systems like 1,7-naphthyridines and 1,3-diazocanes, demonstrating the power of MCRs in generating molecular diversity from simple precursors. chemicalbook.com

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| Phenyl hydrazines, Aldehydes, Malononitrile | 5-Amino pyrazoles | Aqueous medium, fast reaction | bldpharm.com |

| 1-Aryl-3-indolyl-5-aminopyrazoles, Cyclic β-diketones, Aryl aldehydes | Pyrazolo[3,4-b]pyridines | Formation of fused ring systems | organic-chemistry.orgnih.gov |

| Alkynes, Nitriles, Ti imido complexes | Multisubstituted pyrazoles | Avoids hydrazine reagents, N-N bond formation via oxidation | nih.gov |

| Arylglyoxals, Pyrazol-5-amines | Fused 1,7-naphthyridines, 1,3-diazocanes | Domino reaction, selective synthesis of complex heterocycles | chemicalbook.com |

Oxidative Coupling and Ring-Opening Reactions of Pyrazol-5-amines

The pyrazol-5-amine core can undergo further transformations through oxidative reactions, leading to either coupling products or ring-opened structures, which serve as versatile intermediates for more complex molecules.

Oxidative Coupling: Oxidative dehydrogenative coupling of pyrazol-5-amines is a method to form azo compounds. For instance, new protocols have been developed for the selective synthesis of azopyrrole derivatives from pyrazol-5-amines. google.comnih.govresearchgate.net One such method involves a reaction that simultaneously installs C–I and N–N bonds through iodination and oxidation. google.comnih.gov Another approach utilizes a copper-catalyzed oxidative coupling process. google.comnih.gov These methods provide an alternative to traditional syntheses of azo compounds and have been shown to be effective for pyrazol-5-amines with various substituents, including cyclopropyl (B3062369) groups. google.com

Ring-Opening Reactions: Under specific oxidative conditions, the pyrazole ring of 1H-pyrazol-5-amines can be opened to form 3-diazenylacrylonitrile derivatives. prepchem.comsigmaaldrich.com This transformation can be achieved under mild, transition-metal-free conditions, for example, using iodosobenzene (B1197198) (PhIO). prepchem.comsigmaaldrich.com Computational studies suggest this reaction proceeds through a hydroxylamine (B1172632) intermediate followed by the elimination of water. prepchem.comsigmaaldrich.com The resulting ring-opened products are valuable synthons; for example, they can react with deprotonated 1H-pyrrole-2-carbaldehydes in a domino cyclization to construct complex pyrazolo–pyrrolo–pyrazine scaffolds. prepchem.comsigmaaldrich.com The substituents on the pyrazole ring can influence the outcome of these ring-opening reactions. prepchem.com

Functionalization and Derivatization Strategies of the Pyrazole-5-amine Core

The pyrazole-5-amine scaffold allows for a wide range of functionalization and derivatization reactions to produce a diverse library of compounds. These modifications can be targeted at the nitrogen atoms of the pyrazole ring, the exocyclic amino group, or through the introduction of specific substituents onto the carbon backbone of the ring.

Strategies for Substituent Introduction at Nitrogen Positions (e.g., N1)

The introduction of substituents at the N1 position of the pyrazole ring is a critical step in the synthesis of compounds like this compound. N-alkylation of pyrazoles can, however, lead to a mixture of N1 and N2 isomers, making regioselectivity a key challenge.

Several methods have been developed to achieve highly selective N1-alkylation. A catalyst-free Michael reaction has been reported for the preparation of N1-alkyl pyrazoles with excellent regioselectivity. nih.govoakwoodchemical.com This protocol has been extended to a general regioselective N1-alkylation of 1H-pyrazoles, accommodating various functional groups. nih.govoakwoodchemical.com Another approach involves the use of K2CO3 in DMSO to achieve regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles. nih.gov

Furthermore, a method utilizing trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst provides ready access to N-alkyl pyrazoles. wikipedia.org For unsymmetrical pyrazoles, this method often yields a mixture of regioisomers, with the major product being sterically controlled. wikipedia.org

Derivatization of the Amino Group (e.g., Acylation)

The amino group at the C5 position of the pyrazole ring is a key site for derivatization, commonly through acylation to form amides. This functionalization is crucial for building more complex molecules and modulating the compound's properties.

The acylation of aminopyrazoles can be achieved using various acylating agents. For example, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been identified as highly selective acyl transfer reagents for primary amines, demonstrating exceptional chemoselectivity in the presence of other nucleophilic groups like hydroxyls and thiols. wpmucdn.comnih.gov These reagents have been successfully used for the monoacylation of polyamines. wpmucdn.comnih.gov

Standard acylation procedures, such as reaction with acid chlorides or anhydrides, are also commonly employed. For instance, cyanoacetylation of 5-amino-1,2,3-triazoles and 4-aminopyrazoles, followed by cyclization, has been used to prepare fused pyridine (B92270) derivatives.

Table 2: Derivatization of the Amino Group

| Reagent/Method | Product | Key Features | Reference |

|---|---|---|---|

| 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | N-Acylated pyrazol-5-amines | Highly selective for primary amines | wpmucdn.comnih.gov |

| Cyanoacetic acid derivatives | Cyanoacetamides | Intermediate for fused heterocycles | |

| Acid chlorides/anhydrides | Amides | Standard and versatile method |

Introduction of Cyclopropyl and Ethyl Moieties

The synthesis of the target compound, this compound, requires the specific introduction of a cyclopropyl group at the C3 position and an ethyl group at the N1 position.

Introduction of the Cyclopropyl Moiety: The most direct method for synthesizing 3-cyclopropyl-1H-pyrazol-5-amines involves the cyclocondensation of a cyclopropyl-substituted β-ketonitrile with a hydrazine. Specifically, 3-cyclopropyl-3-oxopropanenitrile (B32227) is a key precursor. researchgate.netwpmucdn.com The reaction of this β-ketonitrile with hydrazine hydrate (B1144303) in ethanol leads to the formation of 3-cyclopropyl-5-amino-1H-pyrazole. researchgate.net This foundational structure can then be further functionalized.

Introduction of the Ethyl Moiety: The ethyl group is typically introduced at the N1 position through the reaction of a pyrazole with an ethylating agent. As discussed in section 2.3.1, N-alkylation of pyrazoles can be challenging in terms of regioselectivity. However, for the synthesis of 1-ethyl-1H-pyrazol-5-ol, the reaction of ethylhydrazine with methyl trans-3-methoxyacrylate has been reported. nih.gov This suggests that for the synthesis of this compound, the reaction of 3-cyclopropyl-3-oxopropanenitrile with ethylhydrazine would be a direct and plausible route, simultaneously forming the pyrazole ring and introducing the ethyl group at the desired nitrogen atom.

An alternative, two-step approach would be the N-ethylation of pre-formed 3-cyclopropyl-1H-pyrazol-5-amine. This would require careful selection of reaction conditions to favor alkylation at the N1 position over the N2 position or the exocyclic amino group.

Exploration of Biological Activities and Pharmacological Potential

Investigation of Anti-Inflammatory Effects

The pyrazole (B372694) scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.gov Research into various pyrazole derivatives has consistently demonstrated their potential to mitigate inflammatory processes. Studies on novel pyrazole compounds have shown significant anti-inflammatory activity in vivo, such as in carrageenan-induced paw edema models in rats. nih.govnih.gov For instance, the derivative 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole was found to reduce both edema and cellular migration associated with inflammation. nih.gov The mechanisms underlying these effects are often linked to the inhibition of key inflammatory mediators. Some pyrazole compounds have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, two key enzymes in the arachidonic acid cascade that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, the anti-inflammatory action of certain pyrazole derivatives involves the modulation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov

Assessment of Anticancer Activity

Derivatives of 5-aminopyrazole have been extensively evaluated for their potential as anticancer agents, demonstrating efficacy across various cancer types. tandfonline.comcore.ac.ukmdpi.com Synthetic derivatives have shown promising antiproliferative effects against breast cancer, leukemia, and liver cancer cell lines. nih.govnih.govnih.gov

A primary mechanism for the anticancer activity of pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and growth. The pyrazole scaffold has been identified as a key component in the design of potent kinase inhibitors. researchgate.net

Compounds featuring the 3-amino-1H-pyrazole core have been developed as highly potent inhibitors of Cyclin-Dependent Kinases (CDKs), with some derivatives containing a cyclopropyl (B3062369) moiety on the pyrazole ring showing excellent cellular activity with EC50 values in the nanomolar range. nih.gov Specifically, certain pyrazole derivatives have been engineered as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and CDK-2. nih.gov One such compound exhibited potent dual inhibition with an IC50 value of 0.2 µM for VEGFR2 and 0.458 µM for CDK-2. nih.gov

The pyrazole-benzimidazole fragment has served as a starting point for developing multi-targeted kinase inhibitors, leading to compounds like AT9283, which inhibits Aurora kinases, JAK2, and Abl. acs.org The versatility of the pyrazole structure allows for modifications that can target a range of kinases involved in cancer progression.

Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have demonstrated significant effects on cancer cell proliferation. In studies involving 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, certain compounds exhibited interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov The antiproliferative activity is a key outcome of kinase inhibition.

Furthermore, pyrazoline derivatives have been shown to induce cell cycle arrest. waocp.org For example, one pyrazoline compound caused a significant cell cycle arrest in the S-phase in Jurkat leukemia cells and increased the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to cell death.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. waocp.org The pyrazole scaffold has been incorporated into molecules designed to inhibit this process. While direct studies on 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine are limited, related heterocyclic compounds demonstrate the potential of this chemical class. The inhibition of kinases like VEGFR2 by pyrazole derivatives directly links to anti-angiogenic effects, as VEGFR2 is a primary mediator of angiogenesis. nih.govwaocp.org Research on other small molecules has shown that anti-angiogenic activity can be measured by assessing the inhibition of endothelial cell growth in the capillaries of chorioallantois membranes from embryonated chicken eggs. nih.gov

Evaluation of Antimicrobial Properties

The pyrazole ring is a versatile scaffold that has been utilized in the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. tandfonline.com

A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial activity. core.ac.uknih.gov These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Among the synthesized compounds, some showed potent antimicrobial activities. nih.gov The screening included standard strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). tandfonline.comnih.gov

Antifungal Efficacy

Direct studies on the antifungal efficacy of this compound have not been identified. However, research into related compounds highlights the potential of the 3-cyclopropyl-1H-pyrazol-5-amine core structure in developing new antifungal agents. For instance, a series of novel benzamide (B126) derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine was synthesized and evaluated for antifungal properties. nih.govtandfonline.com

These compounds were tested against several mycotoxic fungal strains. The study found that certain derivatives, particularly those with specific substitutions on the benzamide ring, exhibited significant inhibitory activity against various fungi. tandfonline.com The results suggested that the pyrazole scaffold is a viable starting point for developing new antifungal compounds. mdpi.com

Table 1: Antifungal Activity of Selected 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Benzamide Derivatives tandfonline.com (Data shown is for illustrative purposes for a related class of compounds and NOT for this compound)

| Fungal Strain | Compound 9d (Zone of Inhibition mm) | Compound 9g (Zone of Inhibition mm) | Compound 9h (Zone of Inhibition mm) | Nystatin (Standard) (Zone of Inhibition mm) |

|---|---|---|---|---|

| Aspergillus flavus | 3.7 | 3.5 | 3.2 | 4.5 |

| Aspergillus ochraceous | 4.4 | 3.2 | 2.8 | 4.8 |

| Fusarium verticillioides | 2.3 | 2.5 | 2.1 | 3.5 |

| Alternaria alternata | 2.5 | 2.3 | 2.4 | 3.2 |

| Penicillium chrysogenum | 3.2 | 2.9 | 2.6 | 3.8 |

Antitubercular Activity

There is no specific data available on the antitubercular activity of this compound. Nevertheless, the pyrazole nucleus is a recognized pharmacophore in the development of antitubercular agents. researchgate.netresearchgate.net Numerous studies have explored pyrazole derivatives for their efficacy against Mycobacterium tuberculosis. japsonline.com

One study on antitubercular 2-pyrazolylpyrimidinones explored substitutions on the pyrazole ring. It was noted that the addition of a cyclopropyl group at the R5 position of the pyrazole was tolerated for activity against M. tuberculosis (Mtb), although it led to a deterioration of the selectivity index. nih.gov This indicates that the cyclopropyl moiety can be incorporated into pyrazole-based structures while retaining antitubercular potency, suggesting that the core structure of this compound could be a relevant scaffold for further investigation in this therapeutic area.

Characterization of Neuropharmacological Activities

Analgesic Effects

Specific research detailing the analgesic effects of this compound is not available. However, the broader class of pyrazole derivatives has been extensively investigated for anti-inflammatory and analgesic properties. mdpi.comeco-vector.com Some of these compounds have been shown to exert their effects through mechanisms like the inhibition of cyclooxygenase (COX) enzymes. nih.gov

For example, a novel pyrazole derivative, FR140423, was found to be a selective COX-2 inhibitor with potent anti-hyperalgesic effects in animal models, proving more potent than indomethacin. nih.gov Other studies have combined the pyrazole nucleus with other heterocyclic structures, such as 1,2,4-triazole, to create compounds with significant antinociceptive activity in experimental pain models. zsmu.edu.ua These findings underscore the consistent association of the pyrazole scaffold with analgesic activity.

Anticonvulsant Properties

While there are no direct studies on the anticonvulsant properties of this compound, the pyrazole structure is a cornerstone in the search for new antiepileptic drugs. nih.govnih.gov Various derivatives have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govbohrium.com The diverse biological activities of pyrazoles frequently include anticonvulsant effects, making it a promising area of research. researchgate.netresearchgate.net

In one study, novel pyrazolone (B3327878) derivatives were evaluated for their ability to protect against pentylenetetrazole (PTZ)-induced clonic seizures, with some compounds showing a protective effect comparable to the standard drug phenobarbital. bohrium.comminia.edu.eg

Antidepressant Potential

The antidepressant potential of this compound has not been specifically evaluated. However, the pyrazole and related pyrazoline scaffolds have been a focus of research for developing novel antidepressant agents. nih.govnih.gov These compounds are often investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov

Studies on various pyrazole derivatives have shown promising results in animal models of depression, such as the tail suspension test and forced swim test. bohrium.comminia.edu.egdergipark.org.tr For instance, certain diacylhydrazine and 5-amino-pyrazole-tricarbonitrile derivatives have demonstrated marked antidepressant activity, with some compounds showing potency nearly double that of the reference drug imipramine (B1671792) in preclinical tests. bohrium.comminia.edu.eg

Cannabinoid Receptor Antagonism (CB1)

There is no specific information confirming this compound as a cannabinoid receptor 1 (CB1) antagonist. However, the pyrazole scaffold is famously associated with CB1 receptor antagonism. The first selective CB1 antagonist described in the literature was SR141716A (Rimonabant), a diarylpyrazole derivative. acs.orgnih.govwikipedia.org

Structure-activity relationship (SAR) studies on this class of compounds have established key structural requirements for potent CB1 receptor antagonism. nih.gov These typically include a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov While this compound does not fit this specific template, the general propensity for pyrazole derivatives to interact with cannabinoid receptors is well-documented. google.comnih.gov

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific research on the biological and pharmacological activities of this particular compound did not yield sufficient data to produce a thorough, informative, and scientifically accurate article as per the provided outline.

The available scientific literature focuses on derivatives of this compound or the broader class of pyrazoles, rather than on "this compound" itself. To maintain scientific accuracy and adhere to the strict instruction of focusing solely on the requested compound, no content can be produced for the specified sections and subsections. Writing an article based on related but different compounds would violate the core requirement of the prompt.

Mechanistic Insights into Biological Action

Receptor Binding and Ligand-Target Interactions

The aminopyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly for its ability to form key interactions within the ATP-binding pockets of various protein kinases. nih.gov The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of adenine (B156593) in ATP. This allows aminopyrazole derivatives to anchor effectively within the active sites of these enzymes.

For instance, derivatives of the pyrazole scaffold have been shown to be potent kinase inhibitors. A pyrazol-4-yl urea (B33335) compound, AT9283, was found to inhibit Aurora A, Aurora B, JAK2, and the tyrosine kinase Abl. researchgate.net The pyrazole core is fundamental to this interaction. Similarly, the 5-aminopyrazole structure is a key component of Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), which is a major therapeutic target in B-cell malignancies. mdpi.com

The binding is not limited to kinases. The pyrazole ring can also form crucial π–π stacking interactions with aromatic residues, such as tryptophan, in the binding sites of enzymes like Factor Xa, a serine protease. nih.gov In the case of phosphodiesterase 5 (PDE5), the pyrazole-containing inhibitor Sildenafil fits into the active site, where it interacts with key residues. nih.gov The versatility of the aminopyrazole core allows for its interaction with a diverse set of biological receptors, primarily through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity.

| Derivative Class | Target Enzyme(s) | Key Interactions |

| Pyrazol-4-yl ureas (e.g., AT9283) | Aurora Kinases, JAK2, Abl | Hinge-binding via pyrazole nitrogens |

| 5-Aminopyrazoles (e.g., Pirtobrutinib) | Bruton's Tyrosine Kinase (BTK) | Reversible binding in ATP pocket |

| Pyrazole-benzylamines | Factor Xa | π–π stacking with Trp598, H-bonds |

| N-Acetyl-3-aminopyrazoles | NF-κB-inducing kinase (NIK) | Selective inhibition of ATP binding site |

| Pyrazolopyridines | Phosphodiesterase 4B (PDE4B) | Anchoring within the active site |

Molecular Signaling Pathway Modulation

By binding to and inhibiting key enzymes, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine and related aminopyrazole compounds can significantly alter intracellular signaling cascades that are critical for cell growth, inflammation, and survival.

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, most notably in non-steroidal anti-inflammatory drugs (NSAIDs). Certain pyrazole derivatives have been found to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins (B1171923). Studies on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have demonstrated preferential inhibition of COX-2 over COX-1. This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Furthermore, the anti-inflammatory properties of pyrazole derivatives extend to the lipoxygenase (LOX) pathway. Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. mdpi.com Pyrazole-hydrazone derivatives have been designed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX). ucr.edu Dihydro-pyrazole hybrids have also been identified as potent inhibitors of soybean lipoxygenase, with some compounds showing IC50 values in the low micromolar range. nih.gov This dual inhibition of both COX and LOX pathways suggests that aminopyrazole-containing compounds could offer a broad-spectrum anti-inflammatory effect.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Pyrazole derivatives have been shown to interfere with this pathway through multiple mechanisms.

One key target is the NF-κB-inducing kinase (NIK), a central component of the non-canonical NF-κB pathway. A series of 5-aminopyrazoles were identified as highly selective and potent inhibitors of NIK, with IC50 values in the low nanomolar range. nih.gov By inhibiting NIK, these compounds effectively block the downstream activation of the p52/RelB NF-κB complex. reactionbiology.com

Other pyrazole compounds have been found to inhibit the canonical NF-κB pathway. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, a novel pyrazole derivative was shown to prevent the degradation of the inhibitor of NF-κB (IκBα) and block the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net This action prevents the transcription of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibiting PDEs leads to increased intracellular levels of these messengers, resulting in effects such as smooth muscle relaxation and reduced inflammation. The pyrazole scaffold is a core structural feature of several potent PDE inhibitors.

Sildenafil, a well-known PDE5 inhibitor, incorporates a pyrazole ring that is essential for its activity. nih.gov Additionally, various pyrazolopyridine derivatives have been developed as highly potent and selective inhibitors of PDE4B, an enzyme involved in inflammatory responses. nih.gov The development of pyrazolopyridine-pyridazinone compounds, derived from the non-selective PDE inhibitor Ibudilast, has led to potent and selective inhibitors of PDE3 and PDE4. researchgate.net Crystallographic studies have shown how the pyrazole core fits snugly into the active site of PDE4, forming key interactions that block substrate access. lbl.gov

Protein kinases, particularly tyrosine kinases, are critical components of signaling pathways that control cell proliferation, differentiation, migration, and survival. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The aminopyrazole scaffold is a cornerstone in the design of numerous kinase inhibitors due to its ability to effectively compete with ATP for the enzyme's binding site. nih.gov

Derivatives of 3-aminopyrazole (B16455) have been developed as inhibitors targeting the PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16. nih.gov The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). mdpi.com Furthermore, the multi-targeted inhibitor AT9283, which contains a pyrazole core, demonstrates potent activity against Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl tyrosine kinase. researchgate.net The ability of aminopyrazole compounds to inhibit a wide range of kinases underscores their significance in modulating tyrosine kinase-dependent signaling pathways.

Cellular and Subcellular Effects

The molecular interactions and pathway modulations initiated by aminopyrazole compounds translate into tangible effects at the cellular level. These effects are predominantly observed in the context of cancer and inflammation.

In oncology research, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have demonstrated significant in-vitro antiproliferative effects against human breast cancer cell lines (MCF-7). nih.gov These compounds were shown to inhibit cell proliferation and induce DNA fragmentation, a hallmark of apoptosis or programmed cell death. nih.gov The pyrazole-based kinase inhibitor AT9283 was also found to inhibit the growth and survival of HCT116 colon cancer cells. Inhibition of Aurora B kinase by this compound resulted in a distinct polyploid cellular phenotype, indicative of failed cell division (cytokinesis).

Furthermore, aminopyrazole-based kinase inhibitors targeting the CDK family have been shown to induce cell cycle arrest. Specifically, inhibition of CDK16 by a novel aminopyrazole compound led to an arrest in the G2/M phase of the cell cycle, preventing mitotic entry and subsequent cell division. nih.gov These findings highlight the profound impact of aminopyrazole derivatives on fundamental cellular processes like proliferation, survival, and cell cycle progression.

| Cellular/Subcellular Effect | Compound Type | Cell Line | Underlying Mechanism |

| Antiproliferation | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Inhibition of cell growth |

| DNA Fragmentation | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Induction of apoptosis |

| Growth Inhibition | Pyrazol-4-yl urea (AT9283) | HCT116 (Colon Cancer) | Inhibition of Aurora B Kinase |

| G2/M Cell Cycle Arrest | 3-Aminopyrazole derivative | Not specified | Inhibition of CDK16 |

Effects on Cell Viability and Apoptosis Induction

No specific data is available on the effects of this compound on the viability of cell lines or its ability to induce apoptosis.

Impact on Mitochondrial Function and Respiration

There is no available research detailing the impact of this compound on mitochondrial function or cellular respiration.

Influence on Intracellular Calcium Homeostasis

The influence of this compound on intracellular calcium levels and signaling pathways has not been reported in the scientific literature.

Structural Basis of Bioactivity

Without experimental or computational studies on the interaction of this compound with biological targets, a discussion of the structural basis of its bioactivity would be speculative and cannot be provided at this time.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Desired Activity

The biological activity of pyrazole-containing compounds is intricately linked to the nature and position of substituents on the pyrazole (B372694) ring. For kinase inhibitors, for example, the pyrazole core often acts as a scaffold for orienting key pharmacophoric features that interact with the ATP-binding site of the kinase. The 5-aminopyrazole moiety is a particularly versatile starting point for the synthesis of a wide range of bioactive compounds, including kinase inhibitors and agents with anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com

Impact of Substituent Variation on Potency and Selectivity

The potency and selectivity of pyrazole derivatives can be finely tuned by altering the substituents at various positions on the ring. SAR studies on related pyrazole compounds have provided valuable insights into how these modifications influence biological activity.

The cyclopropyl (B3062369) group at the C3 position is a key feature that can significantly impact the biological activity of the molecule. This small, rigid ring system can serve several purposes in drug design. Its compact nature allows it to explore small hydrophobic pockets within a target binding site. The unique electronic properties of the cyclopropyl ring, which has some degree of sp2 character, can also influence interactions with the target protein. In SAR studies of other pyrazole derivatives, the introduction of a cyclopropyl group has been shown to enhance potency and metabolic stability. nih.gov For instance, in a series of diaryl-pyrazole derivatives investigated as cannabinoid type 1 receptor antagonists, the presence of a cyclopropyl group was found to be favorable for activity. nih.gov The rigidity of the cyclopropyl group can also help to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to its target.

The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the compound's interaction with its biological target and its pharmacokinetic properties. N-alkylation of pyrazoles is a common strategy to modulate their activity. researchgate.netsemanticscholar.orgnih.govnih.govmdpi.com The ethyl group in 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a small, flexible alkyl chain that can occupy a hydrophobic pocket in the target's binding site.

The amino group at the C5 position is a critical pharmacophoric feature in a large number of biologically active pyrazole derivatives. nih.govwisdomlib.org This group can act as a hydrogen bond donor, forming key interactions with amino acid residues in the active site of a target protein, such as a kinase. The presence of the 5-amino group is often essential for the biological activity of these compounds. nih.gov

The versatility of the 5-aminopyrazole scaffold is well-documented, serving as a foundational element in the synthesis of numerous compounds with diverse therapeutic applications. mdpi.comwisdomlib.org In many kinase inhibitors, the 5-amino group forms a crucial hydrogen bond with the hinge region of the kinase domain, which is a common feature for ATP-competitive inhibitors. The basicity of the amino group can also be important for its interaction with acidic residues in the binding site. Therefore, the 5-amino group in this compound is predicted to be a key determinant of its biological activity, likely through the formation of specific hydrogen bonds with its molecular target.

Pharmacophore Mapping and Ligand-Based Design

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For pyrazole derivatives, pharmacophore models often highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic features. nih.gov

A typical pharmacophore model for a pyrazole-based inhibitor might include:

A hydrogen bond donor feature corresponding to the 5-amino group.

Hydrogen bond acceptor features from the pyrazole ring nitrogens.

A hydrophobic region corresponding to the cyclopropyl group at C3.

Another hydrophobic or specific interaction site for the N1-ethyl group.

Ligand-based drug design utilizes the knowledge of active compounds to develop new molecules with improved properties. nih.govresearchgate.net By understanding the key pharmacophoric features of this compound and related compounds, new analogs can be designed. For example, the cyclopropyl group could be replaced with other small, rigid hydrophobic groups to probe the size and shape of the corresponding binding pocket. Similarly, the ethyl group at N1 could be varied to explore different hydrophobic interactions and to optimize pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity in a quantitative manner. arabjchem.orgresearchgate.net These studies involve the use of statistical methods to correlate molecular descriptors (physicochemical properties) with biological activity.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on descriptors such as:

Hydrophobicity: Calculated as logP, which would be influenced by the cyclopropyl and ethyl groups.

Electronic properties: Such as the partial charges on the atoms of the pyrazole ring and the amino group.

Steric parameters: Describing the size and shape of the substituents.

QSAR studies on other pyrazole derivatives have successfully identified key descriptors that govern their activity as, for example, p38α MAP kinase inhibitors. arabjchem.orgresearchgate.net Such models can guide the synthesis of new derivatives with enhanced potency by predicting the effect of structural modifications before they are synthesized, thus streamlining the drug discovery process.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, docking simulations are instrumental in predicting its binding mode within the active site of a target protein. These simulations can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and selectivity of the compound.

An illustrative example of molecular docking results for a hypothetical complex of this compound with a protein kinase is presented in Table 1.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| GLU 91 | Hydrogen Bond (NH of pyrazole) | 2.8 |

| LEU 83 | Hydrogen Bond (NH2 group) | 3.1 |

| VAL 65 | Hydrophobic (Cyclopropyl group) | 3.9 |

| ALA 145 | Hydrophobic (Ethyl group) | 4.2 |

| ILE 144 | van der Waals | 3.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the conformational flexibility of this compound and the stability of its interactions within the binding site. By simulating the movements of atoms and molecules, researchers can assess the durability of key hydrogen bonds and hydrophobic contacts.

The stability of the docked pose is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. A stable RMSD profile suggests that the ligand remains in its binding pocket and maintains a consistent interaction pattern. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies.

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations offer a deeper understanding of the electronic structure and properties of this compound. These methods are based on the principles of quantum mechanics and provide highly accurate information about molecular geometries, charge distributions, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used QM method for studying the electronic structure of molecules. DFT calculations can be used to optimize the geometry of this compound and to compute various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. researchgate.net

A representative table of DFT-calculated electronic properties for a pyrazole (B372694) derivative is shown in Table 2.

Table 2: DFT-Calculated Electronic Properties of a Pyrazole Analog

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Dipole Moment | 3.5 D |

Prediction of Reactivity and Interaction Sites

The results from DFT calculations, particularly the electrostatic potential map, can be used to predict the sites on this compound that are most likely to be involved in intermolecular interactions. Regions of negative electrostatic potential (electron-rich) are likely to act as hydrogen bond acceptors, while regions of positive potential (electron-poor) can act as hydrogen bond donors. This information is valuable for understanding the molecule's reactivity and for designing derivatives with improved binding properties.

Virtual Screening Methodologies (e.g., High-Throughput Virtual Screening)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com High-throughput virtual screening (HTVS) leverages computational power to rapidly screen vast chemical databases. chemmethod.com

In the context of this compound, virtual screening can be used to identify other compounds with similar structural features that may bind to the same biological target. Conversely, if this compound is part of a larger library, virtual screening can be used to assess its potential for hitting a variety of targets. This approach accelerates the early stages of drug discovery by prioritizing compounds for experimental testing.

Prediction and Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. sigmaaldrich.commdpi.com These predictions are crucial for assessing the drug-likeness of a compound and for identifying potential liabilities early in the drug discovery process. Various computational models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability.

For this compound, in silico ADME predictions can provide a preliminary assessment of its pharmacokinetic profile. Table 3 shows a hypothetical ADME profile for the compound, illustrating the types of parameters that are typically evaluated.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | 151.21 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 1.8 | -0.4 to 5.6 |

| H-bond Donors | 1 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Human Oral Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Low to Moderate |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

Computational Insights into Corrosion Inhibition Mechanisms

Computational studies, particularly DFT, offer deep insights into the corrosion inhibition mechanism by calculating various quantum chemical parameters. These parameters, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and molecular softness (σ), are crucial in determining how an inhibitor molecule interacts with a metal surface.

Research on 3-methyl-1H-pyrazol-5-amine (MPA), an analogue of this compound, provides valuable data on these parameters. nih.govnih.gov The high inhibition efficiency of aminopyrazole derivatives is attributed to the presence of nitrogen atoms in the pyrazole ring and the amino group, which act as active centers for adsorption onto the metal surface.

Key Research Findings:

Adsorption Potential: DFT calculations support a high adsorption potential for aminopyrazole derivatives like MPA on metal surfaces. nih.govnih.gov This is attributed to favorable electronic properties, such as a lower energy gap and increased softness, which facilitate the molecule's interaction with the metal. nih.govnih.gov

Role of Functional Groups: The amino group (-NH2) and the heterocyclic pyrazole ring are key to the molecule's protective capabilities. The nitrogen atoms can coordinate with the vacant d-orbitals of the metal, forming a stable, protective layer that acts as a barrier to the corrosive environment. nih.gov

Energy Orbitals and Reactivity: The EHOMO indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption. Conversely, a lower ELUMO value indicates a greater ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability and reactivity; a smaller ΔE generally correlates with higher inhibition efficiency as it implies easier polarization and stronger adsorption. nih.gov

The following table summarizes the calculated quantum chemical parameters for 3-methyl-1H-pyrazol-5-amine (MPA), which serve as a predictive model for understanding the potential behavior of this compound.

| Parameter | Value for MPA | Significance in Corrosion Inhibition |

|---|---|---|

| EHOMO (eV) | -5.68 | Indicates electron-donating ability; higher values favor adsorption. |

| ELUMO (eV) | -0.44 | Indicates electron-accepting ability; lower values favor adsorption. |

| Energy Gap (ΔE) (eV) | 5.24 | Indicates molecular reactivity; lower values suggest higher inhibition efficiency. nih.govnih.gov |

| Softness (σ) | 0.38 | Measures the ease of electron transfer; higher values indicate better inhibition. nih.govnih.gov |

These computational findings underscore the potential of aminopyrazole compounds as effective corrosion inhibitors. The presence of electron-rich nitrogen atoms and the planar structure of the pyrazole ring facilitate strong adsorption onto metal surfaces, thereby forming a robust protective film that mitigates corrosion. nih.gov

Preclinical Evaluation Methodologies

In Vitro Biological Assays

In vitro assays are fundamental in early-stage preclinical research, offering a controlled environment to assess the biological effects of a compound at a cellular and molecular level.

Cell-Based Assays for Proliferation and Cytotoxicity

Research into derivatives of 3-cyclopropyl-1H-pyrazol-5-amine, such as the 1-(4-methoxybenzyl) substituted analogs, has utilized a variety of cell-based assays to determine their effects on cancer cell growth and viability. nih.gov These assays are crucial for identifying potential anticancer agents.

Commonly employed techniques include:

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect.

Trypan Blue Exclusion Assay: This method is used to distinguish viable from non-viable cells. Dead cells with compromised membranes take up the blue dye, allowing for the quantification of cytotoxicity.

[3H] Thymidine (B127349) Incorporation Assay: This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA. A decrease in incorporation suggests an inhibition of cell division. nih.gov

DNA Fragmentation Analysis: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. This method visualizes the fragmentation of DNA, a hallmark of apoptosis, to determine if the compound induces this pathway. nih.gov

Studies on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated growth inhibitory effects against the MCF-7 human breast cancer cell line. nih.gov

Table 1: In Vitro Antiproliferative and Cytotoxicity Assay Methodologies

| Assay Type | Principle | Endpoint Measured | Relevance |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Cell viability and metabolic activity. | Screening for cytotoxic or cytostatic effects. |

| Trypan Blue Exclusion | Staining of non-viable cells with compromised membranes. | Percentage of viable and non-viable cells. | Direct measure of cytotoxicity. |

| [3H] Thymidine Incorporation | Measurement of radiolabeled thymidine uptake during DNA synthesis. | Rate of cell proliferation. | Assessment of antiproliferative activity. |

| DNA Fragmentation | Visualization of DNA laddering characteristic of apoptosis. | Induction of programmed cell death. | Elucidation of the mechanism of cell death. |

Enzyme Inhibition Assays

No specific studies detailing the evaluation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine in enzyme inhibition assays were identified in the reviewed literature. However, the broader class of pyrazole (B372694) derivatives has been investigated for the inhibition of various enzymes, such as cyclooxygenase (COX), which is relevant for anti-inflammatory activity. researchgate.netbohrium.com

Biochemical Pathway Assays

There is no specific information available from the conducted searches regarding the use of biochemical pathway assays to evaluate the effects of this compound. Such assays would typically be employed to understand the molecular mechanisms underlying the compound's observed biological activities.

In Vivo Efficacy Studies in Animal Models

In vivo studies are essential for understanding the effects of a compound in a whole-organism context, providing data on efficacy and physiological responses.

Disease-Specific Models (e.g., Inflammation, Cancer Xenografts)

While no in vivo efficacy studies specifically for this compound were found, the pyrazole scaffold is present in many compounds tested in various disease models.

Inflammation Models: Pyrazole derivatives have been widely evaluated for their anti-inflammatory properties using models such as carrageenan-induced paw edema in rats. nih.govnih.gov This model assesses the ability of a compound to reduce acute inflammation.

Cancer Xenograft Models: In oncology research, human tumor cells are implanted into immunocompromised mice to create xenografts. These models are used to evaluate the antitumor efficacy of novel compounds in a living system. Various pyrazole derivatives have shown promise in preclinical cancer models. nih.govsrrjournals.comsemanticscholar.org

Behavioral and Physiological Assessments

No studies were identified that specifically report on the behavioral and physiological assessment of this compound in animal models. Such assessments would be important for evaluating potential neurological or systemic effects of the compound.

Pharmacokinetic Assessments

Pharmacokinetic (PK) studies are fundamental in preclinical development to understand how a substance is processed by a living organism. These studies encompass the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical insights into its bioavailability and persistence in the body.

Absorption studies determine the rate and extent to which a drug enters the bloodstream, while distribution studies describe the reversible transfer of a drug from the blood to various tissues within the body. These are often conducted in animal models, such as rats, to predict the compound's behavior in humans.

For instance, a study on a series of pyrazole derivatives developed as selective orexin-2 receptor antagonists investigated their pharmacokinetic properties in rats following oral administration. While these compounds are structurally distinct from this compound, the data illustrates the type of parameters assessed. Key findings included measurements of maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which together indicate the extent of systemic exposure. nih.gov The brain-penetrating potential of these compounds was also assessed, a critical factor for neurologically active agents. nih.gov

Illustrative Pharmacokinetic Data of a Pyrazole Derivative in Rats

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|---|

| Pyrazole 26 | 100 | 1800 | 4 | 24000 | 14 |

| Pyrazole 29 | 100 | 350 | 2 | 1500 | 1 |

Note: The data presented is for N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide and its analogues, and serves only to illustrate the parameters measured in such studies. nih.gov

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. researchgate.net In vitro assays using liver microsomes are commonly employed to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. nih.govspringernature.com These assays measure the rate at which the parent compound is eliminated over time. springernature.com The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). protocols.io

A study investigating pyrrole (B145914) necroptosis inhibitors, which share some structural similarities with pyrazole derivatives, evaluated their metabolic stability in mouse liver microsomes. The findings from such studies help in identifying metabolic liabilities and guiding structural modifications to enhance stability. nih.gov

Illustrative Metabolic Stability of Pyrazole Analogues in Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|

| Compound 4 | 32.5 | 42.6 |

| Compound 26 | >240 | <5.8 |

Note: The data presented is for a series of pyrrole derivatives and is intended to be illustrative of the data generated in metabolic stability assays. nih.gov

Excretion studies are performed to identify the primary routes through which a compound and its metabolites are eliminated from the body, typically via urine and feces. This information is vital for understanding the compound's clearance mechanisms and potential for accumulation. While specific excretion data for this compound is not available, studies on related compounds often involve the analysis of urine and feces collected from test animals over a specified period after dosing to determine the percentage of the administered dose excreted by each route.

Toxicity Assessment Methodologies

Toxicity assessments are a critical component of preclinical evaluation, designed to identify potential adverse effects of a compound. These studies range from acute, single-dose exposures to longer-term, repeated-dose studies.

Acute toxicity studies aim to determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals after a single administration. enamine.netnih.gov These studies provide initial information on the substance's toxic potential and help in dose selection for subsequent studies. enamine.net Various protocols, such as the up-and-down procedure, are used to minimize the number of animals required. enamine.net

A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives, while not cytotoxic in vitro to a range of mammalian cell lines, showed unexpected acute toxicity in a rodent model. nih.gov This highlights the importance of in vivo acute toxicity testing to identify potential systemic toxicities that may not be apparent from in vitro assays.

Illustrative Acute Oral Toxicity of Pyrazole Derivatives in Rodents

| Compound | Species | LD50 (mg/kg) | Toxicity Class |

|---|---|---|---|

| Pyrazole Derivative A | Rat | >2000 | V (Practically non-toxic) |

| Pyrazole Derivative B | Mouse | 350 | III (Moderately toxic) |

Note: This data is hypothetical and for illustrative purposes only, based on the GHS classification system. nih.gov

In vitro cytotoxicity assays are conducted to assess a compound's potential to damage or kill cells. These tests are often performed on various cancer cell lines, but it is equally important to evaluate cytotoxicity in normal, non-cancerous cell lines to determine the compound's selectivity and potential for off-target toxicity. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a compound that inhibits cell growth or viability by 50%.

Several studies on pyrazole derivatives have included assessments of their cytotoxic effects on normal cell lines. For example, a study on indolo-pyrazoles grafted with thiazolidinone evaluated their cytotoxicity against various cancer cell lines as well as a normal cell line (HEK-293). The high IC50 values against the normal cell line compared to the cancer cell lines indicated a degree of selectivity. nih.gov

Illustrative In Vitro Cytotoxicity of Pyrazole Derivatives on a Normal Cell Line (HEK-293)

| Compound | IC50 (µM) |

|---|---|

| 6c | >100 |

| 6aa | >100 |

Note: The data is from a study on indolo–pyrazoles and is presented for illustrative purposes. nih.gov

Mitochondrial Toxicity Assays

The evaluation of a compound's potential to induce mitochondrial toxicity is a critical component of preclinical safety assessment. Mitochondria are essential organelles responsible for cellular energy production and are implicated in various toxicological responses. A variety of in vitro assays are employed to investigate the effects of new chemical entities on mitochondrial function. These assays can identify mechanisms of toxicity such as inhibition of the electron transport chain (ETC), uncoupling of oxidative phosphorylation, and effects on mitochondrial membrane potential.

A common primary screening method involves exposing cells, such as HepG2, to the test compound under conditions that force reliance on mitochondrial respiration. This is often achieved by substituting glucose with galactose in the cell culture medium. In glucose-rich conditions, cells can generate ATP through glycolysis, bypassing the need for oxidative phosphorylation. However, in a galactose medium, cells are compelled to utilize their mitochondria for energy production. A compound that is toxic to mitochondria will, therefore, show significantly greater cytotoxicity in the galactose medium compared to the glucose medium. Cellular ATP levels are measured after a 24-hour treatment period to determine cell viability under both conditions. mdpi.com

To further investigate the specific mechanisms of mitochondrial toxicity, high-throughput screening assays are utilized. nih.gov The measurement of oxygen consumption rates is a key technique to characterize cellular metabolism and mitochondrial function. mdpi.com Instruments like the Seahorse Flux Analyzer can measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis. By sequentially injecting different mitochondrial toxins, the assay can dissect the components of the electron transport chain. For example, the use of specific inhibitors can reveal if a compound is affecting Complex I or Complex II of the ETC.

Another important parameter in assessing mitochondrial health is the mitochondrial membrane potential (ΔΨm). A loss of membrane potential is an early indicator of mitochondrial dysfunction and can be a precursor to apoptosis. High-content imaging techniques using fluorescent dyes, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1, can be used to quantify changes in ΔΨm in response to compound exposure.

While direct preclinical studies on the mitochondrial toxicity of this compound are not extensively available in the public domain, the methodologies described above represent the standard battery of tests that would be employed to evaluate its potential for mitochondrial-related adverse effects. Research on other pyrazole derivatives has highlighted the importance of these in vitro assays in identifying potential for in vivo toxicity early in the drug discovery process. For instance, studies on some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown a correlation between in vitro mitochondrial respiration inhibition and acute in vivo toxicity.

The following table summarizes the common in vitro assays used to assess mitochondrial toxicity, which would be applicable in the preclinical evaluation of this compound.

| Assay Type | Purpose | Key Parameters Measured | Cell Types Commonly Used |

| Glucose vs. Galactose Cytotoxicity Assay | To assess the overall dependence of cytotoxicity on mitochondrial function. | Cell Viability, ATP Levels | HepG2, Primary Hepatocytes |

| High-Resolution Respirometry (e.g., Seahorse XF Analyzer) | To measure real-time cellular oxygen consumption and identify specific effects on the electron transport chain. | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR) | Various, including HepG2, cardiomyocytes, neurons |

| Mitochondrial Membrane Potential Assay | To detect disruption of the mitochondrial membrane potential, an early marker of mitochondrial damage. | Fluorescence intensity of potential-sensitive dyes (e.g., TMRE, JC-1) | Various, including primary cells and cell lines |

| Mitochondrial Complex I/II Activity Assays | To specifically measure the enzymatic activity of individual complexes of the electron transport chain. | Enzyme kinetics (e.g., spectrophotometric or fluorometric assays) | Isolated mitochondria, cell lysates |

These assays, often used in a tiered approach, provide a comprehensive profile of a compound's potential to interfere with mitochondrial function. evotec.com

Future Perspectives and Research Directions

Rational Design of Next-Generation Pyrazole (B372694) Derivatives

The rational design of new drugs based on the 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine scaffold will rely on established medicinal chemistry strategies to enhance efficacy, selectivity, and pharmacokinetic profiles. connectjournals.com A primary approach involves using the pyrazole core as a bioisostere for other aromatic rings like benzene. nih.gov This can lead to improved physicochemical properties, such as reduced lipophilicity and better water solubility, which are critical for drug development. nih.gov

Structure-Activity Relationship (SAR) studies will be central to optimizing lead compounds. By systematically modifying the substituents on the pyrazole ring, researchers can probe interactions with biological targets. frontiersin.orgconnectjournals.com For instance, the 5-amino group of this compound serves as a crucial handle for creating libraries of derivatives, such as amides or ureas, to explore interactions with target proteins. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will accelerate this process by predicting the binding affinity and activity of novel designs before their synthesis. connectjournals.comresearchgate.net

Table 1: Strategies in Rational Design of Pyrazole Derivatives

| Strategy | Description | Potential Advantage for this compound Derivatives |

|---|---|---|

| Bioisosteric Replacement | Replacing other aromatic rings with the pyrazole scaffold. nih.gov | Improved physicochemical properties like solubility and lipophilicity. nih.gov |

| Structure-Activity Relationship (SAR) | Systematic modification of substituents to determine their effect on biological activity. frontiersin.org | Optimization of potency and selectivity by modifying the 5-amino group or other positions. |

| Scaffold Hopping | Replacing the central core of a known active compound with the pyrazole scaffold while maintaining key binding interactions. | Discovery of novel intellectual property and potentially improved drug-like properties. |

| Computational Modeling | Using molecular docking, QSAR, and pharmacophore mapping to predict and prioritize new derivatives for synthesis. connectjournals.com | Accelerates the discovery cycle and reduces the cost of synthesizing and testing new compounds. researchgate.net |

Integration with Advanced Screening Technologies